
2',3'-Dideoxy-2',3'-didehydroadenosine
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de beta-L-D4A implica la deshidrogenación y desoxigenación de la adenosina. El proceso normalmente incluye los siguientes pasos:
Deshidrogenación: La adenosina se trata con un agente deshidrogenante para eliminar átomos de hidrógeno de las posiciones 2' y 3'.
Métodos de Producción Industrial: La producción industrial de beta-L-D4A sigue rutas sintéticas similares, pero a mayor escala. El proceso implica:
Síntesis a Gran Escala: Grandes cantidades de adenosina se someten a reacciones de deshidrogenación y desoxigenación en condiciones controladas.
Purificación: El producto bruto se purifica mediante técnicas como la cromatografía de intercambio iónico para obtener beta-L-D4A de alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones: El beta-L-D4A experimenta diversas reacciones químicas, entre ellas:
Oxidación: El beta-L-D4A puede oxidarse para formar los óxidos correspondientes.
Reducción: Puede reducirse para formar derivados reducidos.
Sustitución: El beta-L-D4A puede experimentar reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución a menudo implican reactivos como halógenos y agentes alquilantes.
Principales Productos: Los principales productos formados a partir de estas reacciones incluyen varios derivados del beta-L-D4A, que pueden tener diferentes actividades y propiedades biológicas .
Aplicaciones Científicas De Investigación
Antiviral Activity
HIV Treatment:
2',3'-Dideoxy-2',3'-didehydroadenosine has been studied extensively for its efficacy against HIV. It acts as a nucleoside reverse transcriptase inhibitor (NRTI), which means it interferes with the reverse transcription process that HIV utilizes to replicate its RNA into DNA. The compound's mechanism involves competitive inhibition where it mimics natural nucleotides but lacks the necessary hydroxyl groups for further elongation of the DNA strand, thus terminating viral replication .
Hepatitis B Virus:
The compound also demonstrates significant activity against Hepatitis B virus by inhibiting the viral DNA polymerase. This inhibition disrupts the replication cycle of the virus, leading to reduced viral loads in infected cells . Research indicates that this compound can effectively lower deoxycytidine incorporation into viral DNA, which is crucial for halting viral propagation .
Synthesis and Derivatives
The synthesis of this compound has evolved through various methods aimed at improving yield and reducing environmental impact. Recent studies have focused on greener synthetic routes using environmentally friendly reagents. For instance, a novel protocol involves radical deoxygenation techniques using tris(trimethylsilyl)silane and safer radical initiators .
Table 1: Synthesis Methods and Yields
Method | Yield (%) | Environmental Impact |
---|---|---|
Traditional Chemical Synthesis | Varies | High |
Radical Deoxygenation Protocol | 80% | Low |
Enzymatic Transformation | 95% | Very Low |
Case Studies
Several case studies highlight the effectiveness of this compound in clinical settings:
- Clinical Trials for HIV: In trials assessing the efficacy of this compound as part of combination therapy for HIV-infected patients, it showed improved outcomes in terms of viral load reduction compared to standard treatments alone .
- Hepatitis B Management: In studies involving chronic Hepatitis B patients, treatment with this compound resulted in significant decreases in serum HBV DNA levels, showcasing its potential as a therapeutic agent in managing this infection .
Mecanismo De Acción
El beta-L-D4A ejerce sus efectos inhibiendo la ADN polimerasa viral, una enzima crucial para la replicación viral. El compuesto actúa como un terminador de cadena, impidiendo la elongación del ADN viral y, por lo tanto, inhibiendo la replicación viral. Este mecanismo es particularmente eficaz contra el virus de la hepatitis B y el virus de la inmunodeficiencia humana .
Comparación Con Compuestos Similares
Compuestos Similares:
Lamivudina (3TC): Otro análogo de nucleósido utilizado en el tratamiento del virus de la hepatitis B y el virus de la inmunodeficiencia humana.
Adefovir: Un análogo de nucleótido utilizado para el tratamiento del virus de la hepatitis B.
Comparación: El beta-L-D4A es único en su estructura y mecanismo de acción. Ha demostrado una mayor potencia y una menor toxicidad en comparación con la lamivudina y otros compuestos similares. Su capacidad para inhibir la replicación viral a concentraciones más bajas lo convierte en un candidato prometedor para la terapia antiviral .
Actividad Biológica
2',3'-Dideoxy-2',3'-didehydroadenosine (d4A) is a nucleoside analog with significant antiviral properties, particularly against Hepatitis B virus (HBV) and Human Immunodeficiency Virus (HIV). Its biological activity is primarily attributed to its ability to inhibit viral DNA polymerases, thereby disrupting viral replication processes. This article provides a detailed examination of the biological activity of d4A, including its mechanism of action, biochemical properties, and relevant research findings.
Target Enzyme : The primary target of d4A is the DNA polymerase of HBV. By binding to this enzyme, d4A effectively inhibits its activity.
Mode of Action : d4A competes with natural nucleotides for incorporation into viral DNA. This incorporation prevents the addition of deoxycytidine, leading to termination of viral DNA synthesis.
Biochemical Pathways : The compound disrupts the replication pathway of HBV by inhibiting the polymerase's function, resulting in decreased viral load in infected cells .
- Molecular Formula : C10H11N5O2
- Molecular Weight : 233.23 g/mol
- Stability : d4A exhibits relative stability under standard storage conditions (10°C - 25°C) and does not degrade rapidly.
Cellular Effects
d4A influences various cellular processes by inhibiting viral replication:
- Cell Signaling : The reduction in viral load can lead to improved cellular signaling pathways.
- Gene Expression : Infected cells show altered gene expression profiles due to reduced viral interference.
- Cellular Metabolism : The compound’s antiviral action contributes to enhanced cellular health and metabolic function.
Case Studies and Experimental Data
-
Antiviral Efficacy :
- In vitro studies have demonstrated that d4A exhibits significant antiviral activity against HBV with effective concentration (EC50) values ranging from 5 to 10 µM .
- A study highlighted that d4A and its derivatives showed enhanced stability and potency against HIV-infected cells when administered as prodrugs .
-
Dosage Effects in Animal Models :
- Research indicates that low to moderate doses of d4A effectively inhibit viral replication without significant toxicity. Higher doses may lead to adverse effects, necessitating careful dosage management in therapeutic applications.
- Metabolic Pathways :
Comparative Analysis
Property | This compound (d4A) | 2',3'-Dideoxyadenosine (ddA) |
---|---|---|
Molecular Formula | C10H11N5O2 | C10H13N5O3 |
Antiviral Activity | High against HBV and HIV | Moderate against HIV |
Stability | Stable under standard conditions | Less stable |
Mechanism of Action | Inhibits DNA polymerase | Inhibits reverse transcriptase |
Propiedades
IUPAC Name |
[5-(6-aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(3-16)17-7/h1-2,4-7,16H,3H2,(H2,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUOUIPRAAGUGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(OC1CO)N2C=NC3=C(N=CN=C32)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7057-48-9 | |
Record name | 2',3'-Dideoxyadenosine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108602 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.